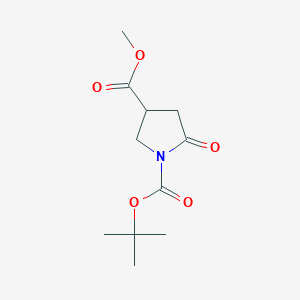
Dimethyl 4-fluoroisophthalate
Descripción general
Descripción
Dimethyl 4-fluoroisophthalate is a useful research compound. Its molecular formula is C10H9FO4 and its molecular weight is 212.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl 4-fluoroisophthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 4-fluoroisophthalate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Use in Studying Protein-Protein Interactions : An unnatural amino acid based on a solvatochromic fluorophore was developed for studying protein-protein interactions. This chromophore, characteristic of the dimethylaminophthalimide family, demonstrates sensitivity to changes in the local solvent environment and has significant advantages over related fluorophores, including greater chemical stability and improved synthetic accessibility (Loving & Imperiali, 2008).
Insights into Photophysical Behavior of Aminophthalimide Dyes : A study on the photophysical behavior of 4-aminophthalimide and its N,N-dimethyl derivative in different solvents revealed unique insights. Despite structural similarities, these compounds show different fluorescence properties, which are interpreted in terms of a nonemitting twisted state (Soujanya, Fessenden, & Samanta, 1996).
Fluorogenic Substrates for Proteinases : Amino acid and peptide derivatives of the fluorophore, dimethyl 5-aminoisophthalate, were synthesized and tested as substrates for plant cysteine proteinases. These derivatives showed enhanced rates of hydrolysis, indicating potential for use in detecting and assaying these enzymes (Baggett et al., 1985).
Early Synthesis and Application in Polymer Science : A study from 1958 reported the synthesis of dimethyl 4-fluoroisophthalate for the first time, marking an early step in its application in polymer science (Korshak, Kolesnikov, & Fedorova, 1958).
Toxicological Effects of Phthalate Esters : Research on dimethyl phthalate (DMP), a phthalate ester like dimethyl 4-fluoroisophthalate, revealed its potential toxicity and interaction with trypsin. This study provides insights into the toxicological effects of similar compounds (Wang, Zhang, & Wang, 2015).
Propiedades
IUPAC Name |
dimethyl 4-fluorobenzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJDJPJGAJARGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-fluoroisophthalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B7899977.png)


![[4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B7899986.png)



